molecular formula C13H19ClN2O B1589125 4-(Piperidin-4-ylmethyl)benzamide hydrochloride CAS No. 333795-11-2

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

Cat. No. B1589125
CAS RN: 333795-11-2
M. Wt: 254.75 g/mol
InChI Key: VASKEKSKJWHBER-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 333795-11-2 . It has a molecular weight of 254.76 and its IUPAC name is 4-(4-piperidinylmethyl)benzamide hydrochloride . It is a solid substance and is also known as PBH.


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “this compound”, has been studied extensively . The synthesis generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Gastrointestinal Motility Enhancement

4-(Piperidin-4-ylmethyl)benzamide hydrochloride has been studied for its potential in enhancing gastrointestinal motility. Specifically, certain benzamide derivatives, including those with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on accelerating gastric emptying and increasing the frequency of defecation. One derivative, known as Y-36912, was found to be a selective 5-HT4 receptor agonist, demonstrating potential as a novel prokinetic agent effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anti-Acetylcholinesterase Activity

Research has also explored the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those structurally related to this compound. The introduction of bulky moieties and substituents significantly increased the anti-AChE activity, with certain compounds demonstrating remarkable potency as inhibitors of acetylcholinesterase. This research highlights potential applications in the development of antidementia agents (Sugimoto et al., 1990).

Potential in Antidementia Development

The application in antidementia drug development is further supported by studies on piperidine derivatives that show affinity for acetylcholinesterase. These compounds, by influencing acetylcholine levels, could be significant in the treatment of dementia-related symptoms and conditions (Sugimoto et al., 1992).

Antibacterial Properties

Some studies have focused on the synthesis and bioactivity of benzamides and their metal complexes, revealing notable antibacterial properties. These compounds have been tested against various bacterial strains and have shown promising results in comparison to standard antibiotics. The findings suggest potential applications of these compounds in antibacterial treatments (Khatiwora et al., 2013).

Analgesic and Antidepressive Effects

Investigations into the δ-opioid mechanisms of certain benzamide derivatives have shown that they possess analgesic and antidepressive effects. These effects are primarily mediated through the δ-opioid receptors, indicating potential use in chronic pain treatment (Nozaki et al., 2012).

Antipsychotic Agent Development

Further research has explored the potential of substituted benzamides as neuroleptic agents. These compounds have been evaluated for their binding to various receptors and their ability to antagonize specific behavioral responses in mice, indicating their potential as antipsychotic agents (Norman et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

4-(piperidin-4-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKEKSKJWHBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467638
Record name 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333795-11-2
Record name 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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